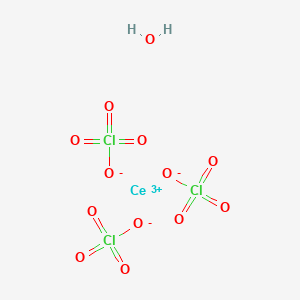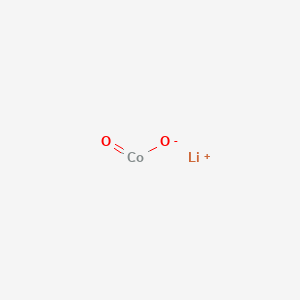
Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane is an organophosphorus compound with the molecular formula C4H11O2PS2K. It is a derivative of dithiophosphoric acid, where the hydrogen atom is replaced by a potassium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane can be synthesized by reacting diethyl dithiophosphoric acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods
In industrial settings, the synthesis involves the reaction of phosphorus pentasulfide with ethanol to produce diethyl dithiophosphoric acid, which is then neutralized with potassium hydroxide to form the potassium salt. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions with alkyl halides or other electrophiles can lead to substitution products.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkylated derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a flotation agent in mineral processing
Mecanismo De Acción
The mechanism of action of dithiophosphoric acid O,O-diethyl S-potassium salt involves its interaction with metal ions and enzymes. It acts as a chelating agent, forming stable complexes with metal ions, which can inhibit the activity of metalloenzymes. The compound’s ability to form strong bonds with metals makes it effective in various industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl dithiophosphoric acid
- O,O-Diethyl thiophosphate potassium salt
- O,O-Diethyl chlorothiophosphate
Comparison
Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane is unique due to its potassium ion, which imparts different solubility and reactivity compared to its analogs. For instance, diethyl dithiophosphoric acid is more acidic, while O,O-diethyl thiophosphate potassium salt has different reactivity due to the presence of a thiophosphate group .
Propiedades
IUPAC Name |
potassium;diethoxy-sulfanylidene-sulfido-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS2.K/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRULIGPZIEJFF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)[S-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10KO2PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)


